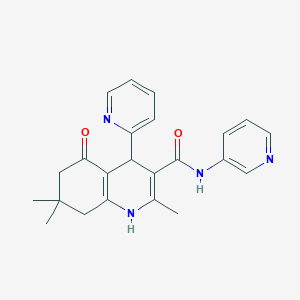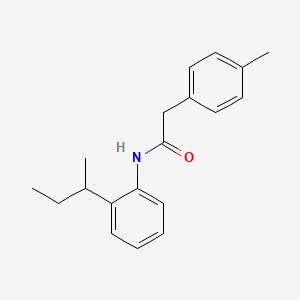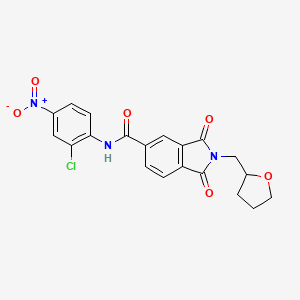![molecular formula C14H15BrN2O2S B4058669 5-[3-bromo-4-(dimethylamino)benzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4058669.png)
5-[3-bromo-4-(dimethylamino)benzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione
Descripción general
Descripción
5-[3-bromo-4-(dimethylamino)benzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C14H15BrN2O2S and its molecular weight is 355.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.00376 g/mol and the complexity rating of the compound is 439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiproliferative Activity
A series of novel thiazolidine-2,4-dione derivatives, including structures similar to 5-[3-bromo-4-(dimethylamino)benzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione, have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. These compounds have shown potent antiproliferative effects on carcinoma cell lines, highlighting their potential in cancer treatment research. The presence of specific substituents, such as the nitro group on the thiazolidinone moiety, plays a significant role in enhancing this activity, suggesting the importance of structural modification in drug design for anticancer therapy (Chandrappa et al., 2008).
Antidepressant Activity
The compound 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione, structurally related to the query chemical, has been synthesized and evaluated for its antidepressant activity. This compound exhibits potential antidepressant effects without significant inhibition of monoamine oxidase or uptake of biogenic amines, suggesting a novel mechanism of action distinct from traditional tricyclic antidepressants and monoamine oxidase inhibitors. This finding opens avenues for the development of new antidepressant therapies (Wessels, Schwan, & Pong, 1980).
Synthesis under Microwave Irradiation
Research exploring the reaction of thiazolidin-4-ones with electrophiles under microwave irradiation provides insights into efficient synthetic routes for compounds including this compound. Microwave irradiation offers advantages in terms of reaction speed and efficiency, which is crucial for the rapid synthesis of potential therapeutic agents (Al-Zaydi, 2010).
Antileukemic Activity
A study on derivatives of thiazolidine-2,4-dione, specifically focusing on their antileukemic activity, demonstrates the potential therapeutic applications of these compounds in treating leukemia. The introduction of specific substituents has shown to influence the antileukemic efficacy, highlighting the importance of chemical modifications in enhancing biological activity (Eshba Nh & Salama Hm, 1985).
Propiedades
IUPAC Name |
(5E)-5-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2S/c1-4-17-13(18)12(20-14(17)19)8-9-5-6-11(16(2)3)10(15)7-9/h5-8H,4H2,1-3H3/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIDCNMLSQEALJ-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)N(C)C)Br)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC(=C(C=C2)N(C)C)Br)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenoxy]-N-phenylacetamide](/img/structure/B4058595.png)
![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(2-methoxy-4-nitrophenyl)benzamide](/img/structure/B4058603.png)

methanone](/img/structure/B4058616.png)
![6-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonyl]-4-chloro-3-cyclohexene-1-carboxylic acid](/img/structure/B4058618.png)
![N-(4-{[(2,4-dimethoxyphenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4058625.png)
![3-(1-naphthyl)-5-(3,3,3-trifluoropropanoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4058636.png)

![ethyl 4-(2-methoxyethyl)-1-[4-(2-oxo-1-imidazolidinyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4058665.png)
![N-[(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B4058677.png)
![2-{[(4-ethoxyphenyl)amino]methylene}cyclohexanone](/img/structure/B4058686.png)


